An In-depth Technical Guide to 3-Bromo-N-methoxy-N-methylbenzamide (CAS No. 207681-67-2)
An In-depth Technical Guide to 3-Bromo-N-methoxy-N-methylbenzamide (CAS No. 207681-67-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Versatile Intermediate
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a valuable intermediate, offering chemists precise control over carbon-carbon bond formation. This guide provides an in-depth technical overview of its synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in research and development.
Core Chemical Identity and Properties
3-Bromo-N-methoxy-N-methylbenzamide is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, while the N-methoxy-N-methylamide (Weinreb amide) functionality is key to its utility in controlled acylation reactions.
| Property | Value | Source |
| CAS Number | 207681-67-2 | [2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 330 °C | [1] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [1] |
The Synthetic Pathway: A Robust and Scalable Protocol
The synthesis of 3-Bromo-N-methoxy-N-methylbenzamide is typically achieved through the coupling of 3-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard procedure for the formation of Weinreb amides and is known for its high efficiency and scalability.
Experimental Protocol: Synthesis of 3-Bromo-N-methoxy-N-methylbenzamide
Materials:
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3-Bromobenzoyl chloride
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N,O-Dimethylhydroxylamine hydrochloride
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Pyridine (or another suitable base)
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Dichloromethane (or another suitable solvent)
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Anhydrous magnesium sulfate
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane.
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Base Addition: Cool the solution in an ice bath and slowly add pyridine to neutralize the hydrochloride salt.
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Acylation: While maintaining the cold temperature, add 3-bromobenzoyl chloride dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 3-Bromo-N-methoxy-N-methylbenzamide.
The Cornerstone Application: Weinreb Ketone Synthesis
The primary and most significant application of 3-Bromo-N-methoxy-N-methylbenzamide is in the Weinreb ketone synthesis.[3] This reaction allows for the controlled addition of organometallic reagents (such as Grignard or organolithium reagents) to the Weinreb amide to form a stable tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and, upon acidic workup, collapses to afford the corresponding ketone in high yield. This method elegantly avoids the over-addition that is often problematic with more reactive acylating agents like acid chlorides or esters, which can lead to the formation of tertiary alcohols.
The use of 3-Bromo-N-methoxy-N-methylbenzamide allows for the synthesis of a wide array of 3-bromophenyl ketones, which are valuable precursors in medicinal chemistry and materials science. The bromine atom can subsequently be used in a variety of transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, to introduce further molecular complexity.
Illustrative Reaction Scheme:
Applications in Medicinal Chemistry
Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. The 3-bromo-substituted benzamide motif, in particular, has been investigated for its potential anticonvulsant properties. 3-Bromo-N-methoxy-N-methylbenzamide serves as a key starting material for the synthesis of various biologically active molecules. Its ability to be converted into a diverse array of ketones makes it a versatile platform for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
3-Bromo-N-methoxy-N-methylbenzamide is an irritant and may be harmful to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[1] It is important to avoid contact with strong oxidizing agents and strong acids to prevent dangerous reactions.[1] For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion: A Versatile Tool for the Synthetic Chemist
3-Bromo-N-methoxy-N-methylbenzamide is a highly valuable and versatile intermediate in organic synthesis. Its utility is primarily centered on its role as a Weinreb amide, enabling the controlled and high-yield synthesis of 3-bromophenyl ketones. The presence of the bromine atom provides a gateway for further functionalization, making it an attractive building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to incorporate this powerful tool into their synthetic strategies.
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